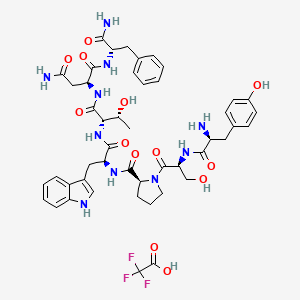

RNAIII-inhibiting peptide(TFA)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

RNAIII-inhibiting peptide(TFA) is a potent inhibitor of Staphylococcus aureus, effective in the diseases such as cellulitis, keratitis, septic arthritis, osteomylitis and mastitis.

Applications De Recherche Scientifique

Application in Staphylococcus Aureus Infections

- Staphylococcus Aureus and Bone and Joint Diseases : Research by Ye et al. (2021) indicates that RNAIII inhibiting peptide (RIP) can be applied in the treatment of bone and joint diseases caused by Staphylococcus aureus infections, such as pyogenic arthritis and osteomyelitis. The study observed that RIP inhibits the adhesion of Staphylococcus aureus and the formation of early biofilm.

Understanding Molecular Mechanisms in Chronic Infections

- Chronic Infections and Biofilm Formation : Lopez-Leban et al. (2010) showed that RIP effectively treats severe polymicrobial infections, including drug-resistant staphylococci like MRSA. RIP downregulates genes involved in biofilm formation and toxin production, while upregulating genes involved in stress response, providing insights into chronic infection treatments (Lopez-Leban et al., 2010).

Insights into RNAIII and Quorum Sensing

- Link between Quorum Sensing and Virulence Gene Expression : Bronesky et al. (2016) discuss the role of RNAIII in Staphylococcus aureus, noting that it is a main effector of quorum sensing, influencing the expression of virulence factors in response to environmental and metabolic changes. This information is crucial for understanding the bacterial response and virulence regulation (Bronesky et al., 2016).

Potential in Antimicrobial Applications

- Antimicrobial Peptide Nucleic Acids (PNAs) : Studies by Hatamoto et al. (2010) and Narenji et al. (2017) highlight the use of PNAs in inhibiting gene expression and microbial growth, underscoring their potential as antimicrobial tools. These PNAs show promising effects in targeting specific bacterial genes and inhibiting their growth (Hatamoto et al., 2010); (Narenji et al., 2017).

Applications in Biofilm Infection Treatment

- Inhibiting Biofilm Formation of MRSA : Zhou et al. (2016) demonstrate that derivatives of RIP can inhibit biofilm formation and adherence of MRSA, showing potential for treating biofilm-associated infections. This study emphasizes the importance of modifying RIP to enhance its effectiveness in vivo (Zhou et al., 2016).

Exploring Novel Therapeutic Applications

- Therapeutic Potential in Various Fields : Montazersaheb et al. (2018) discuss the unique properties of PNA and its potential in gene modulation mechanisms, highlighting its applications in anti-cancer therapy and strategies against clinically important bacteria (Montazersaheb et al., 2018).

Additional Insights

- Additional studies such as those by Ma et al. (2015), Sugimoto et al. (2019), and Braffman et al. (2019) provide further insights into the applications and mechanisms of RNAIII-inhibiting peptide in various scientific and therapeutic contexts (Ma et al., 2015); (Sugimoto et al., 2019); (Braffman et al., 2019).

Propriétés

Formule moléculaire |

C₄₇H₅₇F₃N₁₀O₁₃ |

|---|---|

Poids moléculaire |

1027.01 |

Nom IUPAC |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]butanediamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C45H56N10O11.C2HF3O2/c1-24(57)38(44(65)52-34(21-37(47)59)41(62)50-32(39(48)60)19-25-8-3-2-4-9-25)54-42(63)33(20-27-22-49-31-11-6-5-10-29(27)31)51-43(64)36-12-7-17-55(36)45(66)35(23-56)53-40(61)30(46)18-26-13-15-28(58)16-14-26;3-2(4,5)1(6)7/h2-6,8-11,13-16,22,24,30,32-36,38,49,56-58H,7,12,17-21,23,46H2,1H3,(H2,47,59)(H2,48,60)(H,50,62)(H,51,64)(H,52,65)(H,53,61)(H,54,63);(H,6,7)/t24-,30+,32+,33+,34+,35+,36+,38+;/m1./s1 |

SMILES |

CC(C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)N)O.C(=O)(C(F)(F)F)O |

Séquence |

One Letter Code: YSPWTNF |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.